

# Comparative analysis of Larotrectinib's safety profile with other targeted therapies

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Safety Analysis of Larotrectinib and Other Targeted TRK Inhibitors

A detailed examination of the safety profiles of **Larotrectinib** in comparison to other targeted therapies for cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions, supported by clinical trial data and experimental protocols.

This guide provides a comprehensive comparative analysis of the safety profile of **Larotrectinib**, a first-in-class tropomyosin receptor kinase (TRK) inhibitor, with other targeted therapies used in the treatment of NTRK fusion-positive cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the adverse event profiles, experimental methodologies from key clinical trials, and the underlying signaling pathways.

# Introduction to TRK Fusion Cancers and Targeted Therapies

NTRK gene fusions are oncogenic drivers found across a wide range of solid tumors in both adult and pediatric patients. These fusions lead to the production of constitutively active TRK fusion proteins, which drive tumor cell proliferation and survival. The development of targeted therapies that specifically inhibit these TRK fusion proteins has revolutionized the treatment landscape for these cancers. **Larotrectinib** and Entrectinib are two prominent first-generation TRK inhibitors, with second-generation inhibitors such as Selitrectinib and Repotrectinib



emerging to address acquired resistance. This guide focuses on the comparative safety of these agents.

## **Comparative Safety Profile of TRK Inhibitors**

The safety profiles of **Larotrectinib** and other TRK inhibitors have been evaluated in several clinical trials. The most common adverse events are generally mild to moderate; however, notable differences exist between the agents.

#### **Data Presentation: Adverse Events**

The following tables summarize the frequency of common treatment-related adverse events (TRAEs) observed in clinical trials for **Larotrectinib**, Entrectinib, and Repotrectinib. Data for Selitrectinib from a comprehensive safety cohort is not as readily available in a comparable format.

Table 1: Comparison of Common Treatment-Related Adverse Events (All Grades, %)



| Adverse Event                | Larotrectinib<br>(n=260)[1] | Entrectinib (n=355) [2] | Repotrectinib<br>(n=444) |
|------------------------------|-----------------------------|-------------------------|--------------------------|
| Dizziness                    | 21                          | 33.5                    | 63                       |
| Fatigue                      | 18                          | 27.6                    | -                        |
| Nausea                       | 15                          | 24.5                    | -                        |
| Constipation                 | -                           | 22.8                    | -                        |
| Dysgeusia (Taste alteration) | -                           | 29.6                    | -                        |
| Diarrhea                     | -                           | 20.8                    | -                        |
| Anemia                       | 2                           | 11.8                    | -                        |
| Increased AST                | 19                          | 10.4                    | -                        |
| Increased ALT                | 21                          | 10.1                    | -                        |
| Weight Gain                  | -                           | 12.1                    | -                        |
| Neuropathy,<br>peripheral    | -                           | 11.8                    | -                        |

Table 2: Comparison of Grade 3/4 Treatment-Related Adverse Events (%)



| Adverse Event                              | Larotrectinib<br>(n=260)[1] | Entrectinib (n=355) | Repotrectinib<br>(n=565)[3] |
|--------------------------------------------|-----------------------------|---------------------|-----------------------------|
| Anemia                                     | 2                           | 5.6                 | -                           |
| Increased ALT                              | 3                           | 2.5                 | -                           |
| Increased AST                              | <1                          | 2.3                 | -                           |
| Neutropenia/Decrease<br>d Neutrophil Count | 2                           | 3.9                 | -                           |
| Fatigue                                    | -                           | 3.4                 | -                           |
| Dizziness                                  | -                           | <1                  | -                           |
| Dyspnea                                    | -                           | 2.8                 | -                           |
| Cognitive Impairment                       | -                           | 2.5                 | -                           |
| Weight Gain                                | -                           | 2.5                 | -                           |

#### Key Safety Findings:

- Larotrectinib: Generally well-tolerated, with most adverse events being grade 1 or 2.[4] The
  most frequent TRAEs include increased liver enzymes (ALT/AST), dizziness, and fatigue.[1]
   [4] Neurological adverse events occurred in a subset of patients, with dizziness being the
  most common.[4]
- Entrectinib: Also demonstrates a manageable safety profile, but with a higher incidence of certain adverse events compared to Larotrectinib, including dysgeusia, constipation, and edema.[5] Of note, Entrectinib carries warnings for congestive heart failure, central nervous system effects, and skeletal fractures.[4] Cases of myocarditis and pericarditis have also been reported.[2][6][7][8]
- Repotrectinib: The most common treatment-emergent adverse event is dizziness, which is mostly grade 1-2.[3]
- Pediatric Safety: In pediatric patients, Larotrectinib's safety profile is largely consistent with that of the adult population, with the most common TRAE being increased aspartate



aminotransferase.[9][10]

## **Experimental Protocols**

The safety and efficacy of these TRK inhibitors were evaluated in several key clinical trials. The methodologies for these assessments are outlined below.

# Larotrectinib Clinical Trials (NCT02122913, NCT02637687, NCT02576431)

- Study Design: These were phase 1 and 2, open-label, single-arm, multicenter basket trials. [11][12]
- Patient Population: Enrolled adult and pediatric patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion.[11][12]
- Safety Assessment: Safety and tolerability were primary or secondary endpoints. Adverse
  events were monitored throughout the study and graded according to the National Cancer
  Institute Common Terminology Criteria for Adverse Events (CTCAE). The relationship of
  adverse events to the study drug was assessed by the investigator. Regular monitoring
  included physical examinations, vital signs, and laboratory tests (hematology, chemistry, and
  urinalysis).
- Efficacy Assessment: Tumor responses were assessed by investigators and an independent review committee according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[11]

# Entrectinib Clinical Trials (STARTRK-1, STARTRK-2, ALKA-372-001)

- Study Design: These were phase 1 and 2, open-label, multicenter, global studies.[13][14]
- Patient Population: Enrolled patients with advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions.[13][14]
- Safety Assessment: The safety profile was a primary endpoint. Adverse events were graded using CTCAE. Comprehensive safety monitoring included regular clinical assessments,



laboratory tests, and electrocardiograms (ECGs) to monitor for cardiac toxicities.[2]

• Efficacy Assessment: The primary efficacy endpoint was the overall response rate, assessed by a blinded independent central review based on RECIST v1.1.[13]

### Repotrectinib Clinical Trial (TRIDENT-1 - NCT03093116)

- Study Design: A phase 1/2, open-label, multicenter, first-in-human study.[15]
- Patient Population: Patients with advanced solid tumors harboring ALK, ROS1, or NTRK1-3 rearrangements.[15]
- Safety Assessment: The primary objective of the phase 1 portion was to determine the
  maximum tolerated dose and the recommended phase 2 dose, with safety and tolerability as
  key endpoints. Adverse events were monitored and graded using CTCAE.[16]
- Efficacy Assessment: The primary endpoint for the phase 2 portion was the confirmed overall response rate assessed by blinded independent central review per RECIST v1.1.[16]

#### Selitrectinib Clinical Trial (NCT03215511)

- Study Design: A phase 1/2 study to test the safety of Selitrectinib.[17][18]
- Patient Population: Children and adults with cancer having an NTRK1, NTRK2, or NTRK3 gene fusion who had been previously treated with a TRK inhibitor.[17]
- Safety Assessment: The primary objective was to determine the recommended dose for further study, with safety and tolerability being key assessments.[18] Adverse events were monitored and graded according to CTCAE.

### **Signaling Pathways and Mechanism of Action**

The constitutive activation of TRK fusion proteins drives cancer cell growth and survival through the activation of several downstream signaling pathways.

### NTRK Fusion Signaling Pathway

NTRK gene fusions lead to the ligand-independent dimerization and autophosphorylation of the TRK kinase domain. This, in turn, activates downstream signaling cascades, including:







- RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.
- PI3K/AKT/mTOR Pathway: Promotes cell survival and growth.
- PLCy Pathway: Leads to the activation of PKC and calcium signaling.

**Larotrectinib** and other TRK inhibitors act by binding to the ATP-binding pocket of the TRK kinase domain, thereby blocking its phosphorylation and subsequent activation of these downstream pathways.





Click to download full resolution via product page

Caption: NTRK fusion protein signaling and inhibition by Larotrectinib.

### **Experimental Workflow for Safety Assessment**

The safety of these targeted therapies is rigorously assessed throughout their clinical development.





Click to download full resolution via product page

Caption: General workflow for safety assessment in TRK inhibitor clinical trials.

#### Conclusion

Larotrectinib demonstrates a favorable and manageable safety profile in both adult and pediatric patients with TRK fusion-positive cancers. The most common treatment-related adverse events are generally low-grade and include transient increases in liver enzymes, dizziness, and fatigue. In comparison, while Entrectinib also has a manageable safety profile, it is associated with a broader range of adverse events, including a higher incidence of certain toxicities and specific warnings for cardiac and central nervous system effects. The safety profiles of next-generation TRK inhibitors like Repotrectinib and Selitrectinib are still being fully characterized in ongoing clinical trials. The distinct safety profiles of these agents are a critical consideration for clinicians when selecting the most appropriate targeted therapy for patients with TRK fusion-positive cancers. Continuous long-term safety monitoring for all TRK inhibitors remains essential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entrectinib-Induced Pericarditis with Cardiac Tamponade in a Patient with Neurotrophic Tropomyosin Receptor Kinase 1 Fusion-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]



- 3. ascopubs.org [ascopubs.org]
- 4. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Safety Profiles of Two First-Generation NTRK Inhibitors: Analysis of Individual Case Safety Reports from the FDA Adverse Event Reporting System (FAERS) Database PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lethal ventricular arrhythmia due to entrectinib-induced Brugada syndrome: a case report and literature review PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entrectinib-Induced Heart Failure in a Patient With Metastatic Lung Adenocarcinoma: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ASCO American Society of Clinical Oncology [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials PMC [pmc.ncbi.nlm.nih.gov]
- 15. CLINICAL TRIAL / NCT03093116 UChicago Medicine [uchicagomedicine.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. A Phase 1 Study of the TRK Inhibitor Selitrectinib (BAY 2731954) in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers [mdanderson.org]
- To cite this document: BenchChem. [Comparative analysis of Larotrectinib's safety profile with other targeted therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560067#comparative-analysis-of-larotrectinib-s-safety-profile-with-other-targeted-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com